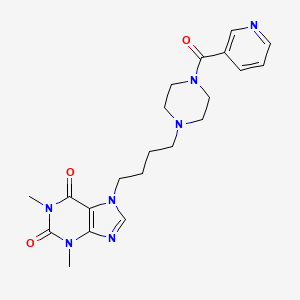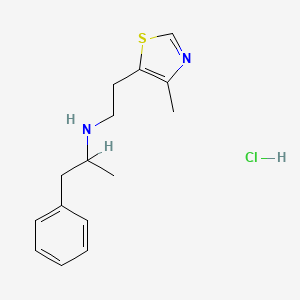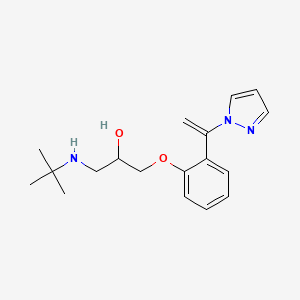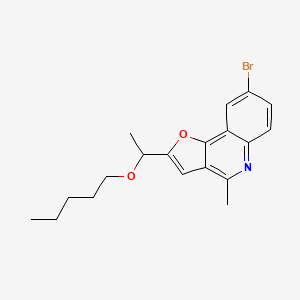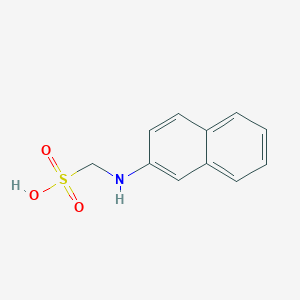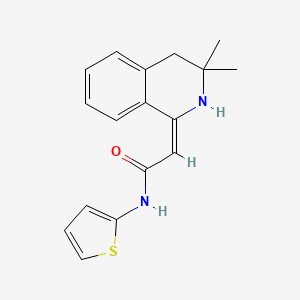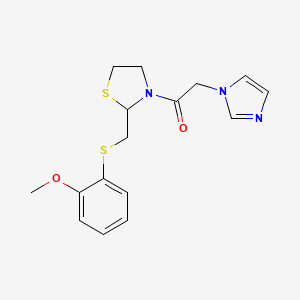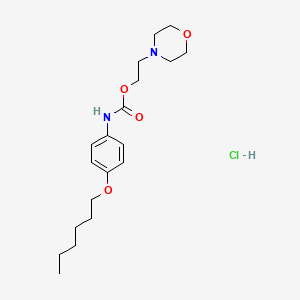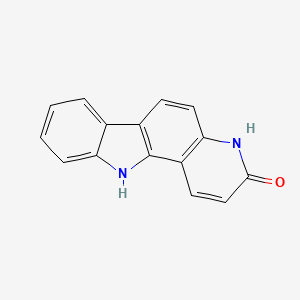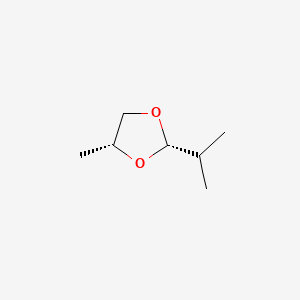
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- is a chiral compound with the molecular formula C7H14O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- typically involves the reaction of isobutyraldehyde with propylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions: 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols.
科学研究应用
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
作用机制
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
2-Propyl-4-methyl-1,3-dioxolane: Similar in structure but differs in the substituent groups.
cis-2-Isopropyl-4-methyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of atoms.
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
属性
CAS 编号 |
122045-42-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
(2S,4R)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
InChI 键 |
NWXXKKDLGZLEGH-RQJHMYQMSA-N |
手性 SMILES |
C[C@@H]1CO[C@@H](O1)C(C)C |
规范 SMILES |
CC1COC(O1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


